Acid-Specific Degradation Pathway: Impurity D as the Sole Carboxylic Acid Hydrolysis Product (DP-1)
Under acidic forced-degradation conditions (HCl-mediated hydrolysis), nilotinib hydrochloride generates a single major degradation product, DP-1, identified as 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (EP Impurity D) with a monoisotopic mass of 306.11 g/mol and empirical formula C₁₇H₁₄N₄O₂ [1]. In contrast, basic hydrolysis yields DP-2 (Impurity A, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, 241.08 g/mol), and oxidative degradation produces DP-3 (N-oxide species, 545.18 g/mol). The percentage degradation of nilotinib hydrochloride under acidic stress was 8.92%, markedly lower than the 18.35% observed under alkaline stress, indicating a slower but highly specific hydrolysis route that must be monitored with a dedicated reference standard rather than a generic impurity marker [2].
| Evidence Dimension | Degradation pathway specificity – acid vs. base vs. oxidative stress |
|---|---|
| Target Compound Data | DP-1 (Impurity D): C₁₇H₁₄N₄O₂, 306.11 g/mol; 8.92% degradation under acidic stress |
| Comparator Or Baseline | DP-2 (Impurity A): C₁₁H₁₀F₃N₃, 241.08 g/mol; 18.35% degradation under alkaline stress. DP-3 (Impurity F/G related): C₂₈H₂₂F₃N₇O₂, 545.18 g/mol; 5.63% degradation under oxidative stress. |
| Quantified Difference | Unique acid-hydrolysis pathway; 2.1-fold lower % degradation vs. alkaline pathway; distinct mass difference of +65.03 Da vs. DP-2 |
| Conditions | Forced degradation per ICH Q1A(R2): acidic (HCl), basic (NaOH), oxidative (H₂O₂); analysed by LC-MS compatible HPLC with mass-assisted auto-purification; structural confirmation by ¹³C-NMR, ¹H-NMR, HMBC, HSQC, FT-IR [1]. |
Why This Matters
Procurement of Impurity D specifically enables accurate quantification of the acid-hydrolysis degradant; generic impurity A or F cannot serve as a surrogate reference standard for this degradation pathway, as they originate from chemically distinct stress conditions with different formation kinetics.
- [1] Singamsetti JC, Korupolu RB, Gandham H, Geereddi MK, Kaliyaperumal M, Rumalla CS, Mutha VS, Ivaturi R. Forced degradation studies of nilotinib hydrochloride: isolation, identification & characterization of impurities. Int J Pharm Sci Drug Res. 2020;12(5):516-524. doi:10.25004/IJPSDR.2020.120516. View Source
- [2] Ivaturi R, Sastry TM, Satyaveni S. Development and validation of a stability indicating HPLC method for the determination of nilotinib hydrochloride in bulk and pharmaceutical dosage form. Int J Pharm Pharm Sci. 2016;8(9):41-48. View Source
